Cas no 356554-08-0 ((2-methoxyphenyl)-(5-methylfuran-2-yl)methanol)
(2-methoxyphenyl)-(5-methylfuran-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-methoxyphenyl)-(5-methylfuran-2-yl)methanol
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- MDL: MFCD03211754
- Inchi: 1S/C13H14O3/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3
- InChI Key: OZVQBCQBGGUCBP-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1OC)(C1=CC=C(C)O1)O
Computed Properties
- Exact Mass: 218.094
- Monoisotopic Mass: 218.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.6A^2
(2-methoxyphenyl)-(5-methylfuran-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428930-1 g |
2-Methoxyphenyl-(5-methyl-2-furyl)methanol |
356554-08-0 | 1 g |
€496.00 | 2023-07-18 | ||
| abcr | AB428930-5 g |
2-Methoxyphenyl-(5-methyl-2-furyl)methanol |
356554-08-0 | 5g |
€1,217.60 | 2023-07-18 | ||
| abcr | AB428930-1g |
2-Methoxyphenyl-(5-methyl-2-furyl)methanol; . |
356554-08-0 | 1g |
€1555.10 | 2025-04-19 | ||
| abcr | AB428930-5g |
2-Methoxyphenyl-(5-methyl-2-furyl)methanol |
356554-08-0 | 5g |
€1217.60 | 2023-09-04 |
(2-methoxyphenyl)-(5-methylfuran-2-yl)methanol Suppliers
(2-methoxyphenyl)-(5-methylfuran-2-yl)methanol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on (2-methoxyphenyl)-(5-methylfuran-2-yl)methanol
(2-Methoxyphenyl)-(5-Methylfuran-2-yl)Methanol: A Comprehensive Overview
The compound (2-methoxyphenyl)-(5-methylfuran-2-yl)methanol, identified by the CAS number 356554-08-0, is a fascinating organic molecule with a unique structure and diverse applications. This compound is characterized by its aromatic and heterocyclic components, making it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of (2-methoxyphenyl)-(5-methylfuran-2-yl)methanol comprises a methoxy-substituted phenyl group and a methyl-substituted furan ring connected via a methylene group. This arrangement imparts the molecule with both electronic and steric properties that are advantageous in chemical synthesis and biological interactions. Recent studies have highlighted its potential as a building block for constructing bioactive compounds, particularly in the development of novel antibiotics and anticancer agents.
In terms of synthesis, researchers have explored various methodologies to efficiently construct this compound. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been optimized to achieve high yields and selectivity. These advancements not only enhance the scalability of production but also pave the way for its integration into more complex molecular frameworks.
The biological activity of (2-methoxyphenyl)-(5-methylfuran-2-yl)methanol has been extensively studied in recent years. Preclinical data suggest that this compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic applications. Additionally, its ability to modulate cellular signaling pathways has drawn attention in the context of neurodegenerative diseases and immune disorders.
From an industrial perspective, this compound has found utility in the fragrance and flavor industries due to its pleasant aroma profile. Its incorporation into perfumes and cosmetic formulations has been supported by safety assessments that confirm its non-toxic nature under recommended usage conditions.
Looking ahead, ongoing research is focused on expanding the functionalization of (2-methoxyphenyl)-(5-methylfuran-2-yl)methanol to unlock new chemical space for drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical practice.
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